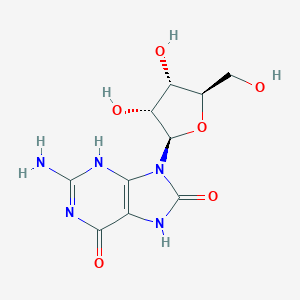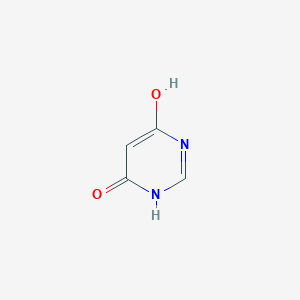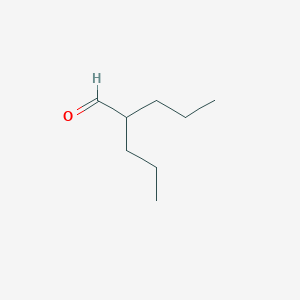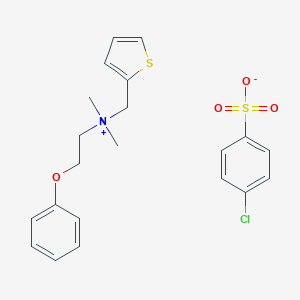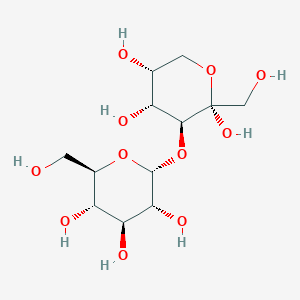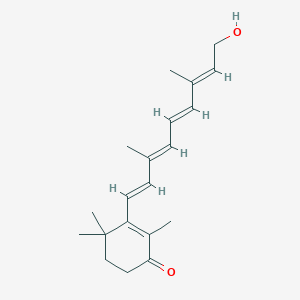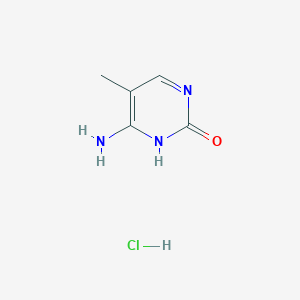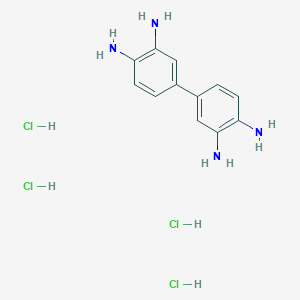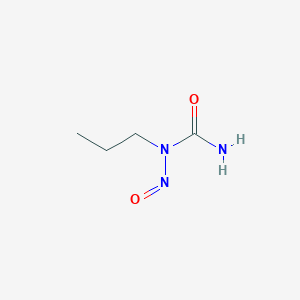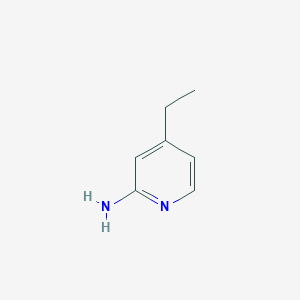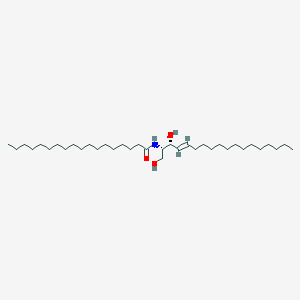
N-硬脂酰鞘氨醇
描述
C18 Ceramide is an endogenous bioactive sphingolipid. It is the primary short-chain ceramide found in brain tissue whose synthesis is regulated by longevity-assurance homologue 1 (Lass1) in mice. Increased expression of C18 ceramide reduces cell growth in UM-SCC-22A squamous cell carcinoma cells. It is selectively downregulated in 32 human head and neck squamous cell carcinoma tumor tissues as compared to non-squamous tumor tissues. C18 Ceramide concentration is significantly higher in muscle tissue of type 2 diabetic patients compared with non-diabetic patients and is positively correlated to body mass index and inversely related to insulin sensitivity.
C18 Ceramide (d18:1/18:0) synthesis is catalyzed by ceramide synthase (CERS) 1 and 5. It is a component of cellular membrane and has low gel forming ability compared to unsaturated ceramide.
Cer(D18:1/18:0), also known as C18 cer or ceramide, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:1/18:0) is considered to be a ceramide lipid molecule. Cer(D18:1/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/18:0) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces and blood. Cer(D18:1/18:0) can be found anywhere throughout the human cell, such as in intracellular membrane, mitochondria, endosome, and myelin sheath. Cer(D18:1/18:0) exists in all eukaryotes, ranging from yeast to humans. In humans, cer(D18:1/18:0) is involved in the metachromatic leukodystrophy (MLD) pathway, the globoid cell leukodystrophy pathway, and the sphingolipid metabolism pathway. Cer(D18:1/18:0) is also involved in a few metabolic disorders, which include the krabbe disease pathway, the fabry disease pathway, and the gaucher disease pathway.
N-octadecanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as octadecanoyl (stearoyl). It has a role as a mouse metabolite. It is a N-acylsphingosine and a N-stearoyl-sphingoid base. It derives from an octadecanoic acid.
科学研究应用
在心代谢疾病中的作用
N-硬脂酰鞘氨醇(C18神经酰胺)已被发现对心代谢疾病起着重要作用 . 研究表明,补充维生素D3后,血清N-硬脂酰鞘氨醇水平显着升高,表明维生素D与鞘脂类之间存在生理联系 .
对肥胖的影响
研究表明,长酰基链神经酰胺(如C18神经酰胺)与代谢功能障碍有关 . 一项为期6年的纵向人群研究表明,包括C18:1-神经酰胺在内的几种循环神经酰胺与2型糖尿病(T2DM)的发病率呈正相关 .
参与非酒精性脂肪性肝炎(NASH)纤维化
糖基化N-硬脂酰鞘氨醇和N-硬脂酰鞘氨醇被确定为NASH纤维化预测的重要指标 . 这表明C18神经酰胺在肝脏疾病的诊断和治疗中可能发挥作用。
在癌症研究中的应用
C18神经酰胺已参与癌症研究,特别是在乳腺癌生物学和治疗中 . 包括神经酰胺在内的复杂动态鞘脂网络已被广泛研究,以寻找可用于开发新的治疗策略以改善患者预后的关键鞘脂组学改变 .
在细胞生长调节中的作用
C18神经酰胺表达增加会降低UM-SCC-22A鳞状细胞癌细胞的生长 . 与非鳞状肿瘤组织相比,它在32种人类头颈部鳞状细胞癌肿瘤组织中选择性下调 .
参与神经系统疾病
作用机制
Target of Action
N-Stearoylsphingosine, also known as C18 Ceramide, primarily targets protein phosphatase 2A (PP2A) . PP2A is a critical enzyme involved in various cellular processes, including cell growth, division, and apoptosis. By enhancing PP2A activity, C18 Ceramide plays a significant role in regulating these processes.
Mode of Action
C18 Ceramide interacts with PP2A by interfering with the binding of PP2A to its inhibitor, inhibitor 2 of PP2A (I2PP2A) . This interaction leads to the dephosphorylation of Akt, a protein kinase involved in cell survival pathways. The dephosphorylation of Akt results in the inhibition of cell survival signals and promotes apoptosis.
Biochemical Pathways
C18 Ceramide affects several biochemical pathways, including:
- PI3K/Akt pathway : By promoting the dephosphorylation of Akt, C18 Ceramide inhibits the PI3K/Akt pathway, leading to reduced cell survival and increased apoptosis .
- ER stress response : C18 Ceramide is associated with endoplasmic reticulum (ER) stress, which can trigger apoptosis through the unfolded protein response (UPR) pathway .
Pharmacokinetics
The pharmacokinetics of C18 Ceramide involve its absorption, distribution, metabolism, and excretion (ADME):
- Excretion : The metabolites of C18 Ceramide are excreted through cellular processes, although specific excretion pathways are not well-documented .
Result of Action
The molecular and cellular effects of C18 Ceramide include:
- Induction of apoptosis : By inhibiting the PI3K/Akt pathway and promoting ER stress, C18 Ceramide induces programmed cell death .
- Regulation of cell cycle : C18 Ceramide can halt cell cycle progression, leading to cell cycle arrest and apoptosis .
- Modulation of cell differentiation : It influences cellular differentiation processes, contributing to its role in various physiological and pathological conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of C18 Ceramide:
生化分析
Biochemical Properties
N-Stearoylsphingosine participates in various biochemical reactions within the cell. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance protein phosphatase 2A (PP2A) activity by interfering with the binding of PP2A to its inhibitor . This interaction influences the phosphorylation state of various proteins within the cell, thereby modulating cellular processes .
Cellular Effects
N-Stearoylsphingosine exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, N-Stearoylsphingosine has been found to inhibit histamine-induced scratching behavior and vascular permeability in mice . It also inhibits the expression of allergic cytokines, such as IL-4 and TNF-α, in histamine-stimulated skin tissues .
Molecular Mechanism
The molecular mechanism of action of N-Stearoylsphingosine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, N-Stearoylsphingosine interferes with the binding of PP2A to its inhibitor, leading to enhanced PP2A activity and subsequent modulation of protein phosphorylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Stearoylsphingosine change over time. It has been observed that N-Stearoylsphingosine inhibits histamine-induced scratching behavior and vascular permeability in mice . This suggests that N-Stearoylsphingosine may have long-term effects on cellular function, although more in-depth studies are needed to fully understand these temporal effects.
Metabolic Pathways
N-Stearoylsphingosine is involved in the sphingolipid metabolic pathway It interacts with various enzymes and cofactors within this pathway
属性
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODZWWMEJITOND-NXCSZAMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H71NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317818 | |
| Record name | C18-Ceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:1/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Cer(d18:1/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2304-81-6 | |
| Record name | C18-Ceramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C18-Ceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cer(d18:1/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


